ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate
描述
Ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a synthetic heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core substituted with a 4-fluorobenzyl group at position 3 and an ethyl benzoate moiety linked via an acetamido bridge at position 1. This structure combines a rigid bicyclic system with polar (amide, ester) and lipophilic (fluorophenyl) substituents, likely designed to optimize pharmacokinetic properties such as solubility and membrane permeability. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrido/pyrimido derivatives) are frequently explored for antitumor, antimicrobial, and kinase inhibitory activities .
属性
IUPAC Name |
ethyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O5/c1-2-35-24(33)17-7-11-19(12-8-17)28-21(31)15-29-20-4-3-13-27-22(20)23(32)30(25(29)34)14-16-5-9-18(26)10-6-16/h3-13H,2,14-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOSPWOMDCDKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
AKOS021628847, also known as ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate or F2233-0659, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1). VDAC1 is a key player in the regulation of mitochondrial function and apoptosis.
Mode of Action
AKOS021628847 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis. By inhibiting VDAC1, AKOS021628847 can protect against mitochondrial dysfunction.
Biochemical Pathways
The inhibition of VDAC1 by AKOS021628847 affects the mitochondrial apoptotic pathway. In normal conditions, VDAC1 allows the passage of metabolites across the mitochondrial outer membrane. During apoptosis, vdac1 forms oligomers that allow the release of cytochrome c from the mitochondria, triggering the caspase cascade that leads to cell death. By inhibiting VDAC1 oligomerization, AKOS021628847 prevents the release of cytochrome c, thereby inhibiting apoptosis.
Result of Action
The primary result of AKOS021628847’s action is the inhibition of apoptosis. In cell culture models, AKOS021628847 has been shown to inhibit selenite-induced VDAC1 oligomerization, cytochrome c release, and apoptosis. This suggests that AKOS021628847 could potentially be used to protect cells from apoptosis under conditions of mitochondrial stress.
生物活性
Ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Ethyl ester : Enhances solubility and bioavailability.
- Pyrido[3,2-d]pyrimidine core : Associated with various biological activities including anticancer properties.
- 4-Fluorophenyl group : May influence pharmacological properties through electronic effects.
Ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate primarily acts as an inhibitor of ecto-5’-nucleotidase (CD73) . This enzyme plays a crucial role in the adenosine signaling pathway by catalyzing the conversion of extracellular ATP to adenosine. By inhibiting CD73:
- The compound reduces adenosine production.
- It may have therapeutic effects in conditions where adenosine contributes to tumor progression and inflammation.
Anticancer Activity
Research indicates that compounds with similar structural motifs to ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate exhibit significant anticancer activity. For instance:
- Compounds derived from thieno[3,2-d]pyrimidine structures have shown efficacy against various cancer cell lines such as HeLa and MCF-7.
- The presence of the 4-fluorophenyl group may enhance cytotoxicity through increased binding affinity to biological targets.
Enzyme Inhibition
The compound's inhibition of ecto-5’-nucleotidase suggests potential applications in treating cancer and inflammatory diseases. The following table summarizes related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-(4-fluorophenyl)thieno[3,2-d]pyrimidin-1(5H)-one | Thieno[3,2-d]pyrimidine core | Anticancer activity |
| 6-(4-Fluorobenzyl)-thieno[3,2-d]pyrimidin-4(5H)-one | Similar core with different substituents | Enzyme inhibition |
| Thieno[3,2-d]pyrimidine derivatives | Varied substituents on the pyrimidine ring | Antimicrobial properties |
Study on Cytotoxic Effects
In a study evaluating the cytotoxic effects of various derivatives against cancer cell lines:
- Compounds with phenyl and 4-chlorophenyl substitutions exhibited the highest cytotoxic activity against HeLa cells.
- Ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate was included in this evaluation due to its structural similarity to other effective derivatives.
Mechanistic Studies
Mechanistic studies have demonstrated that the compound's inhibition of CD73 leads to decreased levels of adenosine in vitro. This reduction can potentially reverse immunosuppressive effects observed in tumor microenvironments.
Future Directions
Further research is warranted to explore:
- The full pharmacological profile of ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate.
- Its interactions with other biological targets.
- Potential modifications to enhance selectivity and efficacy.
相似化合物的比较
Structural Analogues and Core Modifications
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Findings from Comparative Studies
The 4-fluorobenzyl group in the target compound may mimic tyrosine or phenylalanine residues in enzyme active sites, a strategy seen in kinase inhibitors .
Substituent Effects: Ester vs. Carboxamide: The ethyl benzoate in the target compound and compound 38 likely serves as a prodrug moiety, enhancing solubility for oral administration. In contrast, carboxamide groups (e.g., compound 49g) improve target affinity but reduce bioavailability . Fluorine Substitution: The 4-fluorophenyl group in the target compound increases metabolic stability and lipophilicity compared to non-fluorinated analogs, a trend observed in fluorinated chromenes (Example 53, MP: 175–178°C) .
Synthetic Strategies: The acetamido linker in the target compound may be synthesized via coupling reactions similar to those in (e.g., caesium carbonate-mediated amidation) . Pyrido[3,2-d]pyrimidine cores are typically assembled through cyclocondensation of aminopyridines with diketones or ureas, as inferred from methods in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
